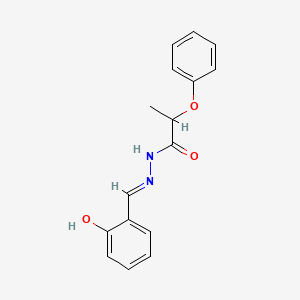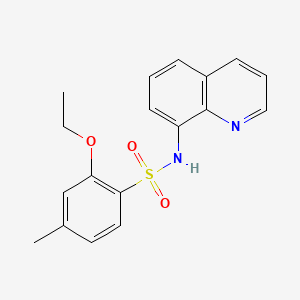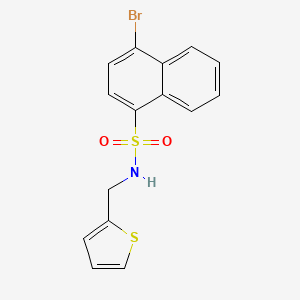
N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide. Schiff bases are known for their wide range of biological activities and coordination properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide involves its ability to chelate metal ions and interact with biological targets. For instance, it can inhibit enzymes by binding to their active sites or modulate cellular processes by interacting with DNA or proteins . The molecular targets and pathways involved vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N’-(2-hydroxybenzylidene)-4-(pyridin-4-yl)benzohydrazide: Similar in structure but with a pyridine ring, exhibiting different coordination and biological properties.
N’-(2-hydroxybenzylidene)cinnamohydrazide: Contains a cinnamoyl group, leading to variations in reactivity and applications.
Uniqueness
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxy group and Schiff base structure make it particularly effective in forming stable metal complexes and exhibiting diverse biological activities.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+ |
Clave InChI |
XOTFCWDYZATHBY-GZTJUZNOSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)

![N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide](/img/structure/B15282863.png)
![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282869.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)

![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)

![8-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15282898.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide](/img/structure/B15282921.png)
![N-(3,4-dimethyl-5-isoxazolyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15282930.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282936.png)
